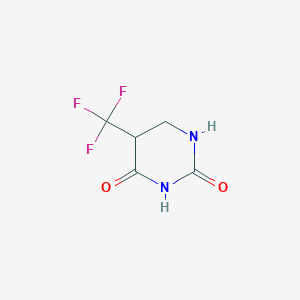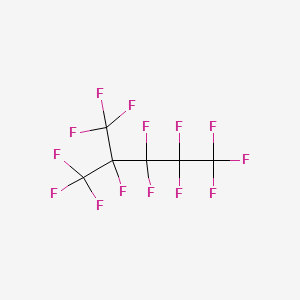
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
概要
説明
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (5-TFMD) is an organic compound that has been found to have a wide range of applications in the scientific field. It is an important compound in the synthesis of various compounds, and is also used in a variety of research applications.
作用機序
Target of Action
Fluorinated pyrimidines, a class of compounds to which this molecule belongs, are known to target thymidylate synthase (ts) and various rna- and dna-modifying enzymes .
Mode of Action
Fluorinated pyrimidines, such as 5-fluorouracil (5-fu), are known to inhibit ts by the metabolite 5-fluoro-2′-deoxyuridine-5′-o-monophosphate (fdump) . They also inhibit RNA modifying enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . It’s plausible that 5,6-Dihydro-5-(trifluoromethyl)uracil may have a similar mode of action.
Biochemical Pathways
Fluorinated pyrimidines are known to disrupt dna synthesis and repair, resulting in lethal dna damage . They can also be misincorporated into DNA and RNA, inhibiting their normal function .
Pharmacokinetics
It’s known that 5-fu, a related compound, is metabolized to highly cytotoxic compounds . Dihydropyrimidine dehydrogenase (DPYD) can catabolize 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), eventually resulting in the creation of α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL) that can be excreted through the kidneys .
Result of Action
Fluorinated pyrimidines are known to cause cell death by disrupting dna synthesis and repair, and by inhibiting the normal function of dna and rna .
Action Environment
The biological activities of fluorinated drugs are known to be influenced by fluorine’s high electronegativity, low propensity to engage in hydrogen bond formation, the strength of the c–f bond, and the relatively small size of fluorine .
Safety and Hazards
生化学分析
Biochemical Properties
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. By inhibiting thymidylate synthase, this compound disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication and repair . Additionally, this compound has been shown to interact with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further influencing nucleic acid metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines by interfering with cell signaling pathways and gene expression. For instance, the compound’s inhibition of thymidylate synthase leads to DNA damage and activation of cell cycle checkpoints, ultimately resulting in apoptosis . Furthermore, this compound affects cellular metabolism by altering the balance of nucleotides and disrupting normal cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to thymidine monophosphate . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of thymidylate synthase and persistent cytotoxic effects on cancer cells . These findings suggest that the compound maintains its biochemical activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits thymidylate synthase without causing significant toxicity . At higher doses, adverse effects such as bone marrow suppression and gastrointestinal toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of dihydropyrimidines to their corresponding dihydro derivatives . This metabolic pathway is crucial for the detoxification and elimination of the compound from the body. Additionally, this compound affects the levels of various metabolites, including nucleotides and their precursors, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound has been observed in the cytoplasm, where it interacts with various enzymes involved in nucleic acid metabolism .
特性
IUPAC Name |
5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJXCFDMOGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274473 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-56-4 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)








![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)


